4-[(3-cyclopentylpropanoyl)amino]benzamide
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Overview
Description
4-[(3-Cyclopentylpropanoyl)amino]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a cyclopentylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-cyclopentylpropanoyl)amino]benzamide typically involves the acylation of 4-aminobenzamide with 3-cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Cyclopentylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-[(3-Cyclopentylpropanoyl)amino]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-[(3-cyclopentylpropanoyl)amino]benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
4-Aminobenzamide: A simpler analog with a similar benzamide core but lacking the cyclopentylpropanoyl group.
N-(3-Amino-4-methylphenyl)benzamide: Another related compound with different substituents on the benzamide core.
Uniqueness: 4-[(3-Cyclopentylpropanoyl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with targeted activities for specific applications.
Properties
IUPAC Name |
4-(3-cyclopentylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXQIYKNIDAOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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